![molecular formula C81H56 B12578612 2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] CAS No. 296269-66-4](/img/structure/B12578612.png)
2,2',7,7'-Tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] is an organic compound known for its unique structural properties and applications in various fields, particularly in optoelectronics. This compound is characterized by its spirobifluorene core and multiple diphenylethenyl groups, which contribute to its high thermal stability and excellent photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the spirobifluorene core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirobifluorene structure.
Introduction of diphenylethenyl groups: The diphenylethenyl groups are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as nitro or halogen groups.
Applications De Recherche Scientifique
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Material Science: Its high thermal stability and photophysical properties make it suitable for use in various advanced materials.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its ability to transport charge. In optoelectronic applications, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices such as OLEDs and solar cells. The molecular targets and pathways involved include interactions with the active layers of these devices, promoting efficient charge separation and transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,2’,7,7’-Tetrakis(2,2-diphenylethenyl)-9,9’-spirobi[fluorene] stands out due to its unique combination of high thermal stability, excellent photophysical properties, and efficient charge transport capabilities. These properties make it particularly suitable for use in high-performance optoelectronic devices.
Propriétés
Numéro CAS |
296269-66-4 |
|---|---|
Formule moléculaire |
C81H56 |
Poids moléculaire |
1029.3 g/mol |
Nom IUPAC |
2,2',7,7'-tetrakis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C81H56/c1-9-25-61(26-10-1)73(62-27-11-2-12-28-62)49-57-41-45-69-70-46-42-58(50-74(63-29-13-3-14-30-63)64-31-15-4-16-32-64)54-78(70)81(77(69)53-57)79-55-59(51-75(65-33-17-5-18-34-65)66-35-19-6-20-36-66)43-47-71(79)72-48-44-60(56-80(72)81)52-76(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H |
Clé InChI |
RUJRIUJWINWXIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=C5C=C(C=C9)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C=C(C=C4)C=C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



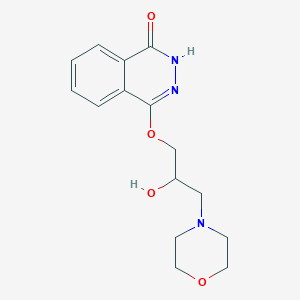
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
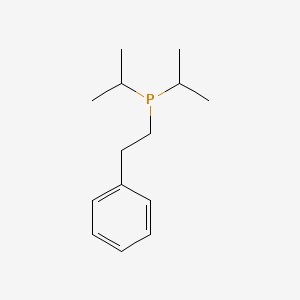
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![N-[2-(4-Aminophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B12578572.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)
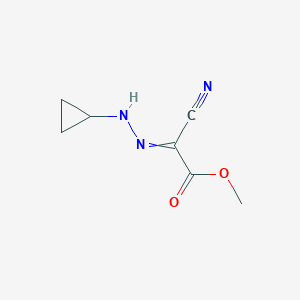
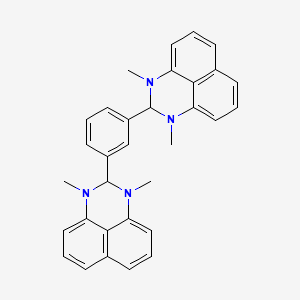

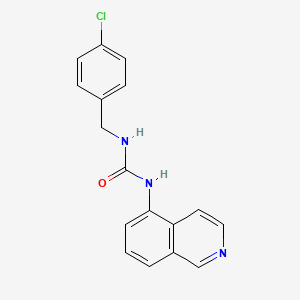
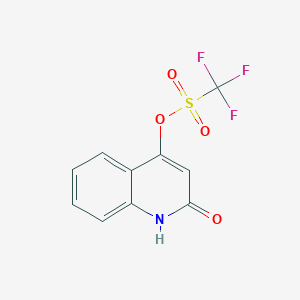
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)
